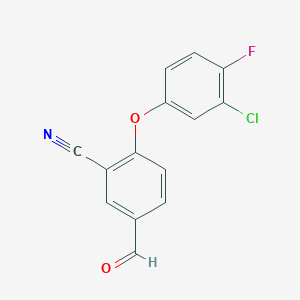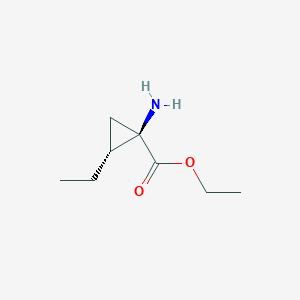
6-Methyl-5-isobutylnicotinic acid tert-butyl ester
Übersicht
Beschreibung
6-Methyl-5-isobutylnicotinic acid tert-butyl ester is an organic compound that belongs to the class of nicotinic acid esters This compound is characterized by the presence of a nicotinic acid core, which is a derivative of pyridine, substituted with a methyl group at the 6th position and an isobutyl group at the 5th position The esterification of the carboxylic acid group with tert-butyl alcohol results in the formation of the tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-isobutylnicotinic acid tert-butyl ester can be achieved through several synthetic routes. One common method involves the esterification of 6-Methyl-5-isobutyl-nicotinic acid with tert.-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another approach involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. This method is often preferred for its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to improved yields and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-5-isobutylnicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methyl and isobutyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 6-Methyl-5-isobutyl-nicotinic acid or its oxidized derivatives.
Reduction: Formation of 6-Methyl-5-isobutyl-nicotinic alcohol.
Substitution: Formation of 6-Methyl-5-isobutyl-nicotinic acid.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5-isobutylnicotinic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its structural similarity to nicotinic acid derivatives.
Wirkmechanismus
The mechanism of action of 6-Methyl-5-isobutylnicotinic acid tert-butyl ester is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The ester group may undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with nicotinic acid receptors or enzymes involved in metabolic pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-5-isobutylnicotinic acid tert-butyl ester can be compared with other nicotinic acid esters and derivatives:
6-Methyl-nicotinic acid tert.-butyl ester: Lacks the isobutyl group, resulting in different chemical and biological properties.
5-Isobutyl-nicotinic acid tert.-butyl ester:
Nicotinic acid tert.-butyl ester: The parent compound without any additional substituents, used as a reference for studying the effects of methyl and isobutyl substitutions.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C15H23NO2 |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
tert-butyl 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H23NO2/c1-10(2)7-12-8-13(9-16-11(12)3)14(17)18-15(4,5)6/h8-10H,7H2,1-6H3 |
InChI-Schlüssel |
WNKYKRHADBNCOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)C(=O)OC(C)(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Bicyclo[2.2.1]heptan-1-yl)thiourea](/img/structure/B8485970.png)




![ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate](/img/structure/B8485989.png)

![{[(3,3,3-Trifluoroprop-1-en-1-yl)oxy]methyl}benzene](/img/structure/B8486013.png)

![5-(1-Chloroethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8486028.png)
